

Triacetylphloroglucinol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Triacetylphloroglucinol*

Cat. No.: *B017671*

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This technical guide provides an in-depth overview of **Triacetylphloroglucinol** (TAPG), a derivative of the naturally occurring compound phloroglucinol. This document is intended for researchers, scientists, and professionals in drug development, offering key data on its molecular characteristics, synthesis, analytical methods, and known biological activities.

Core Molecular and Physical Properties

Triacetylphloroglucinol, also known as 2,4,6-**Triacetylphloroglucinol**, is an aromatic ketone. [1] Its fundamental properties are summarized below.

Property	Data
Molecular Formula	C ₁₂ H ₁₂ O ₆
Molecular Weight	252.22 g/mol
CAS Number	2161-87-7
Appearance	Off-White to Beige Solid/Needles
Melting Point	145-147°C
Boiling Point	501.4°C at 760 mmHg (Predicted)
Density	1.406 g/cm ³ (Predicted)
Solubility	Slightly soluble in Chloroform, Methanol

Experimental Protocols

Synthesis of Triacetylphloroglucinol

A highly efficient, one-pot synthesis of **Triacetylphloroglucinol** can be achieved via a Friedel-Crafts acylation reaction. This green chemistry approach offers simplicity and good yields under solvent-free conditions.[\[1\]](#)

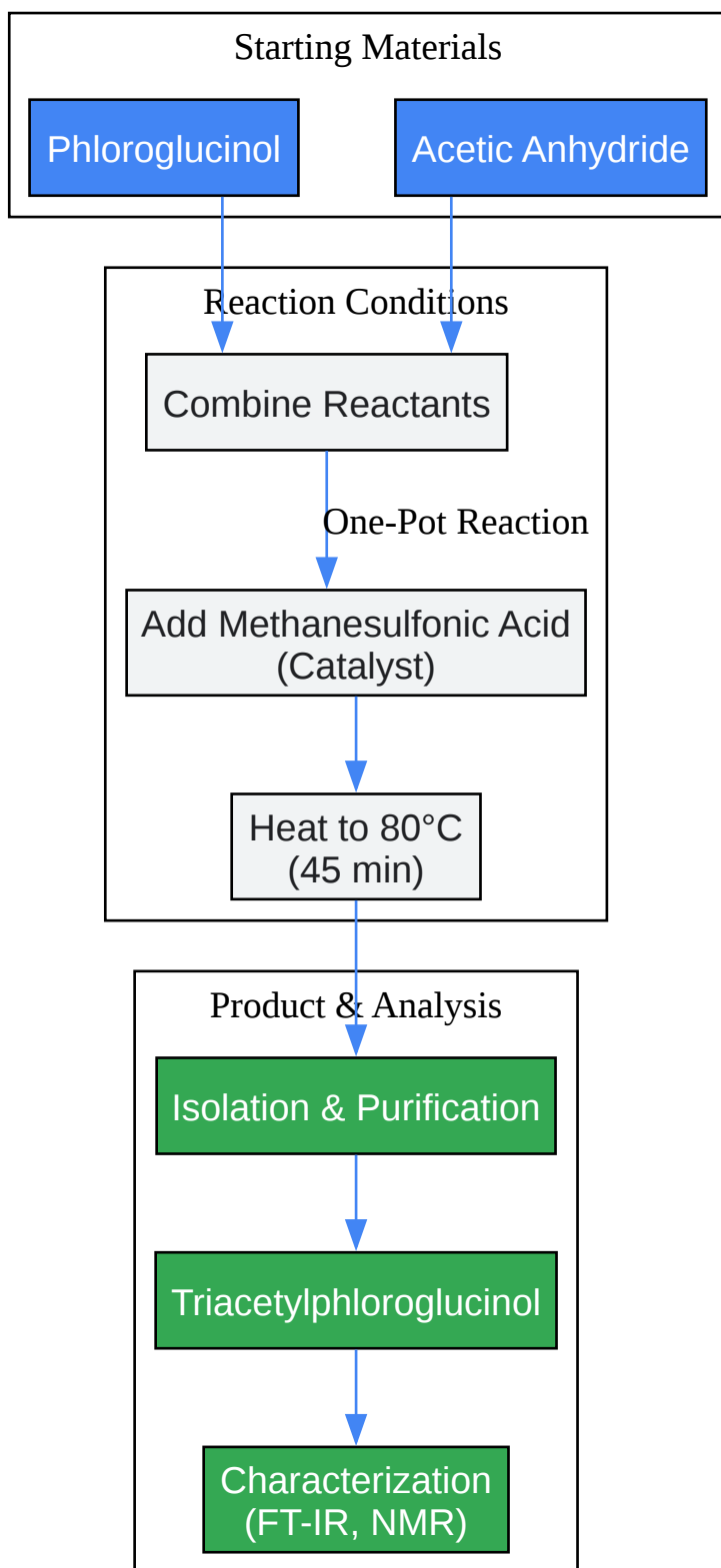
Materials:

- Phloroglucinol
- Acetic anhydride
- Methanesulfonic acid (catalyst)

Protocol:

- Combine Phloroglucinol and acetic anhydride in a reaction vessel.
- Add a catalytic amount of methanesulfonic acid to the mixture.
- Heat the reaction mixture to 80°C.

- Maintain the temperature and stir for approximately 45 minutes.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, the product can be isolated and purified. The final product should be characterized by FT-IR, ^1H -NMR, and ^{13}C -NMR spectroscopy to confirm its structure.^[1]



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One-pot synthesis workflow for **Triacetylphloroglucinol**.

Analytical Methods

The analysis of phloroglucinol and its derivatives is commonly performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This method provides high sensitivity and selectivity for the quantification of phloroglucinol derivatives in various matrices, including human plasma.

Parameter	Specification
Stationary Phase	C18 column (e.g., Diamonsil C18(2), 4.6 mm × 150 mm, 5 µm)
Mobile Phase	Methanol and water (e.g., 80:20 v/v) with 0.02% formic acid
Flow Rate	0.5 mL/min
Detection	Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)
Analysis Time	Approximately 5 minutes per sample

This technique is suitable for high-throughput analyses, such as those required for pharmacokinetic and bioequivalence studies.[\[2\]](#)[\[3\]](#)

Biological Activity and Signaling Pathways

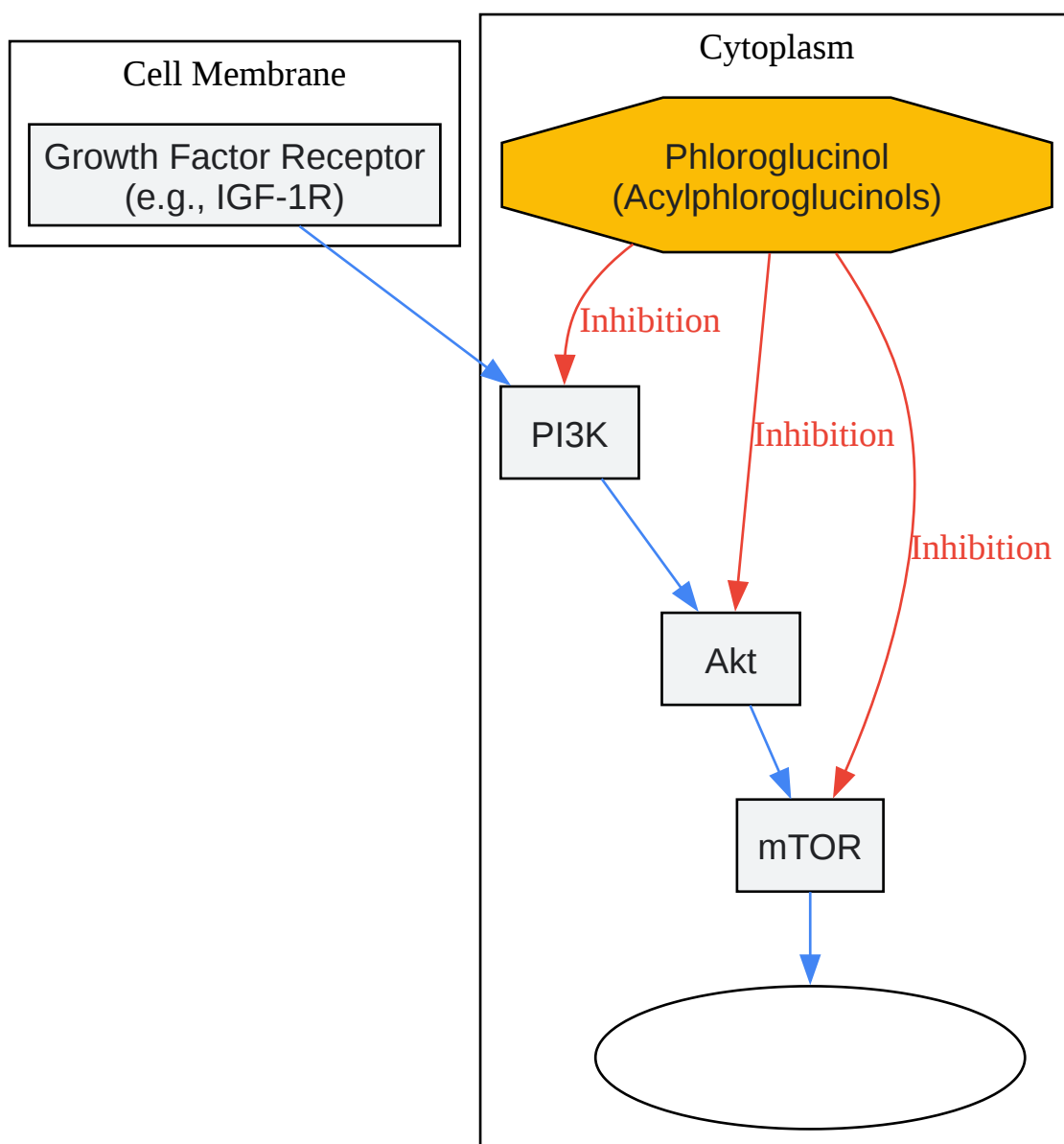
While direct research on the signaling pathways specifically modulated by **Triacetylphloroglucinol** is emerging, studies on its parent compound, phloroglucinol, and related acylphloroglucinols provide significant insights into its potential pharmacological activities.

Anticancer Potential: **Triacetylphloroglucinol** has demonstrated significant cytotoxicity against lung, breast, colon, and cervical cancer cell lines with minimal effect on normal cells.[\[1\]](#) Furthermore, a study on another natural acylphloroglucinol showed it exerts anti-leukemia

effects by targeting STAT3 and p38-MAPK, and by inhibiting the PI3K/AKT/mTOR signaling pathway.[4]

The parent compound, phloroglucinol, has been shown to induce apoptosis in human colon cancer and hepatocellular carcinoma cells by inactivating key survival pathways.[5][6] A primary mechanism is the disruption of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[5][6] Phloroglucinol has also been found to suppress the Ras/ERK-MAPK signaling pathway, another critical regulator of cell growth.[5]

The inactivation of these pathways by phloroglucinol is linked to an increase in reactive oxygen species (ROS), which leads to mitochondrial disruption and caspase-dependent apoptosis in cancer cells.[6]



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Inhibitory action of Phloroglucinol on the PI3K/Akt/mTOR pathway.

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